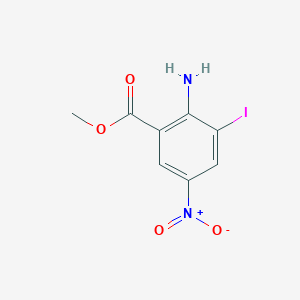

Methyl 2-amino-3-iodo-5-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-iodo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLIHRORSOKBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate. The document outlines a plausible synthetic route, predicted spectroscopic data, detailed experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this compound.

Proposed Synthesis

The synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate can be logically approached through the electrophilic iodination of a suitable precursor, Methyl 2-amino-5-nitrobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the para position (C5) is already substituted with a nitro group, and the other ortho position (C3) is sterically less hindered, making it the likely site for iodination. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).

Caption: Proposed synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.

Structure Elucidation Workflow

The confirmation of the molecular structure of a newly synthesized compound like Methyl 2-amino-3-iodo-5-nitrobenzoate follows a systematic workflow. This process integrates data from multiple analytical techniques to provide a complete and unambiguous structural assignment.

Caption: General workflow for organic compound structure elucidation.[1][2][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-amino-3-iodo-5-nitrobenzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Justification |

| ~8.55 | d | ~2.5 | 1H | H-6 | The nitro group at C5 is strongly electron-withdrawing, deshielding the ortho proton (H-6). The meta coupling to H-4 results in a doublet. |

| ~8.10 | d | ~2.5 | 1H | H-4 | The iodine at C3 and the amino group at C2 influence this proton. It will be deshielded by the adjacent nitro group and show meta coupling to H-6. |

| ~5.50 | s (broad) | - | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary with concentration and solvent. |

| ~3.95 | s | - | 3H | -OCH₃ | The methyl ester protons are expected to appear as a singlet in this region.[5] |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~167.0 | C=O | Typical chemical shift for an ester carbonyl carbon.[5] |

| ~148.0 | C-2 | The carbon attached to the amino group will be significantly shielded. |

| ~145.0 | C-5 | The carbon bearing the nitro group will be deshielded. |

| ~135.0 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |

| ~128.0 | C-6 | Aromatic CH carbon ortho to the nitro group. |

| ~115.0 | C-1 | Quaternary carbon attached to the ester group. |

| ~85.0 | C-3 | The carbon attached to the heavy iodine atom is expected to be significantly shielded (heavy atom effect). |

| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[5] |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3450-3300 | Medium-Strong | N-H stretch | Asymmetric and symmetric stretching of the primary amine.[6][7] |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[8] |

| ~1720 | Strong | C=O stretch | Ester carbonyl stretching vibration.[6] |

| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |

| 1580, 1480 | Medium | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring.[8] |

| 1530, 1350 | Strong | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |

| ~1250 | Strong | C-O stretch | Ester C-O stretching vibration. |

| ~830 | Strong | C-H bend | Out-of-plane bending for isolated aromatic hydrogens. |

| ~650 | Weak-Medium | C-I stretch | Carbon-iodine stretching vibration. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Justification |

| 322 | [M]⁺ | Molecular ion peak. The presence of iodine would give a characteristic isotopic pattern. |

| 291 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 263 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 195 | [M - I]⁺ | Loss of an iodine radical. |

| 165 | [M - I - NO₂]⁺ | Subsequent loss of a nitro group radical after the loss of iodine. |

The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements and the loss of NO or NO₂ radicals.[9][10]

Key Structural Correlations

Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the substitution pattern.

Caption: Predicted key HMBC correlations for structure verification.

Note: The DOT language does not support direct image embedding in a standard way. The above script is a template demonstrating the intended correlations. A visual representation would map these proton-carbon connections onto the molecular structure.

Experimental Protocols

5.1. Synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate

This protocol is adapted from procedures for the iodination of similar activated aromatic compounds.[11]

-

Materials:

-

Methyl 2-amino-5-nitrobenzoate (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 equivalents)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

Dissolve Methyl 2-amino-5-nitrobenzoate in glacial acetic acid in a round-bottom flask.

-

Add N-Iodosuccinimide portion-wise to the stirred solution at room temperature.

-

Protect the reaction from light and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

5.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

FTIR Spectroscopy:

-

Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.

-

Place a small amount of the solid purified product onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and molecular formula.

-

Conclusion

The structural elucidation of Methyl 2-amino-3-iodo-5-nitrobenzoate requires a coordinated approach, combining a plausible synthetic strategy with a suite of modern analytical techniques. By comparing the predicted spectroscopic data with the experimental results obtained following the outlined protocols, researchers can confidently confirm the identity and purity of the target compound. The detailed analysis of NMR, FTIR, and mass spectrometry data provides the necessary evidence to establish the molecular formula, identify functional groups, and determine the precise connectivity and substitution pattern of the molecule.

References

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an aminobenzoate backbone substituted with both an iodine atom and a nitro group, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate, alongside detailed experimental protocols for the synthesis of related compounds, which can serve as a foundational reference for researchers. Due to the limited availability of direct experimental data for the target compound, this guide also incorporates data from structurally similar molecules to provide a broader context.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate is limited in publicly accessible literature. However, based on its molecular structure and data from related compounds, the following properties can be inferred.

Table 1: Physical and Chemical Properties of Methyl 2-amino-3-iodo-5-nitrobenzoate and Related Compounds

| Property | Methyl 2-amino-3-iodo-5-nitrobenzoate | Methyl 2-amino-3-nitrobenzoate[1] | Methyl 2-amino-5-nitrobenzoate |

| CAS Number | 1427501-54-9 | 57113-91-4 | 3816-62-4[2] |

| Molecular Formula | C₈H₇IN₂O₄ | C₈H₈N₂O₄ | C₈H₈N₂O₄[2] |

| Molecular Weight | 322.06 g/mol | 196.16 g/mol [1] | 196.16 g/mol [2] |

| Appearance | Not available (likely a solid) | Light orange to yellow to green powder/crystal[1] | Yellow Solid |

| Melting Point | Not available | 95.0 to 99.0 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to Methyl 2-amino-3-iodo-5-nitrobenzoate involves a two-step process starting from 2-amino-5-nitrobenzoic acid:

-

Iodination of 2-amino-5-nitrobenzoic acid: This step introduces the iodine atom onto the aromatic ring.

-

Esterification of 2-amino-3-iodo-5-nitrobenzoic acid: The carboxylic acid group is then converted to a methyl ester.

Caption: Proposed synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.

Experimental Protocol for a Related Reaction: Bromination of Methyl 2-amino-3-nitrobenzoate

While a direct protocol for the iodination of the target precursor is unavailable, a procedure for the bromination of the closely related Methyl 2-amino-3-nitrobenzoate provides a valuable reference. This protocol can be adapted for iodination, likely by substituting the brominating agent with an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Materials:

-

Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol)[3]

-

Acetic acid (12 mL)[3]

-

Bromine (0.53 mL, 10.4 mmol) in 2 mL of acetic acid[3]

-

Ice

Procedure:

-

Dissolve Methyl 2-amino-3-nitro-benzoic acid methyl ester in acetic acid.[3]

-

Add the solution of bromine in acetic acid dropwise over 5 minutes.[3]

-

Stir the mixture at room temperature for 30 minutes.[3]

-

Pour the reaction mixture into 100 grams of ice.[3]

-

Collect the precipitated yellow solid by suction filtration and dry it.[3]

Expected Outcome: This procedure yields the brominated product in approximately 82% yield.[3]

General Protocol for Fischer Esterification

The esterification of the carboxylic acid precursor can be achieved via a Fischer esterification reaction.

Materials:

-

Carboxylic acid (e.g., 2-amino-3-iodo-5-nitrobenzoic acid)

-

Methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for Fischer esterification.

Spectral Data (Comparative)

No specific spectral data for Methyl 2-amino-3-iodo-5-nitrobenzoate has been found. However, the following data for the related compound, Methyl 2-amino-3-nitrobenzoate , can be used for comparative analysis.

Table 2: Spectral Data for Methyl 2-amino-3-nitrobenzoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.50 (br s, 2H, NH₂), 8.37 (dd, J=8.6, 1.4 Hz, 1H), 8.23 (dd, J=7.6, 1.4 Hz, 1H), 6.65 (dd, J=8.6, 7.6 Hz, 1H), 3.92 (s, 3H, OCH₃) |

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of Methyl 2-amino-3-iodo-5-nitrobenzoate are not available. However, based on its functional groups, the following reactivity profile can be anticipated:

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group can also be reduced to an amino group.

-

Iodine Atom: The iodine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially given the activating effect of the para-nitro group. It can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

The stability of the compound is expected to be moderate. It should be stored in a cool, dark place to prevent degradation.

Safety and Handling

A specific safety data sheet (SDS) for Methyl 2-amino-3-iodo-5-nitrobenzoate is not available. However, based on the safety information for structurally related nitroaromatic and iodo-compounds, it should be handled with care. The following general precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

For the related compound, Methyl 3-amino-5-nitrobenzoate , the following GHS hazard statements apply and should be considered as a potential guide:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Potential Applications and Future Research

Methyl 2-amino-3-iodo-5-nitrobenzoate is a promising building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in drug discovery and materials science.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for Methyl 2-amino-3-iodo-5-nitrobenzoate.

-

Thoroughly characterizing its physical and chemical properties through experimental measurements.

-

Investigating its reactivity in various organic reactions, particularly cross-coupling and nucleophilic substitution reactions.

-

Exploring its potential biological activities and applications in medicinal chemistry.

Disclaimer

The information provided in this technical guide is based on the best available data from public sources. Much of the information, particularly quantitative data and experimental protocols for the target compound, is inferred from related molecules due to a lack of direct experimental evidence. Researchers should use this guide as a starting point and verify all information through their own experimental work. Appropriate safety precautions should always be taken when handling chemical substances.

References

Spectroscopic and Synthetic Profile of Methyl 2-amino-3-iodo-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of Methyl 2-amino-3-iodo-5-nitrobenzoate. Due to the absence of publicly available, complete experimental spectroscopic data for this specific compound, this document presents predicted data based on the analysis of structurally related molecules. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines a representative experimental protocol for the synthesis and spectroscopic analysis of this class of compounds, intended to aid researchers in their laboratory work. A logical workflow for spectroscopic characterization is also provided in a visual format.

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino, an iodo, and a nitro group on a methyl benzoate scaffold, suggests a range of chemical properties and potential for further functionalization. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this molecule. This guide aims to fill the current gap in available data by providing a predictive analysis of its spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-amino-3-iodo-5-nitrobenzoate. These predictions are derived from the known spectral data of analogous compounds, including methyl aminobenzoates, methyl nitrobenzoates, and other halogenated aromatic esters.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | d | 1H | Ar-H (H-4) |

| ~8.2 | d | 1H | Ar-H (H-6) |

| ~6.0 | br s | 2H | -NH₂ |

| 3.93 | s | 3H | -OCH₃ |

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, iodo, and nitro substituents. The downfield shifts are due to the electron-withdrawing nitro group. The broad singlet for the amino protons is typical and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (ester) |

| ~150.0 | C -NH₂ |

| ~145.0 | C -NO₂ |

| ~135.0 | C -H (C-6) |

| ~125.0 | C -H (C-4) |

| ~120.0 | C -COOCH₃ |

| ~90.0 | C -I |

| ~52.5 | -OC H₃ |

Note: The carbon attached to the iodine atom is expected to have a significantly upfield chemical shift due to the heavy atom effect.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | N-H bend |

| 1550 - 1500 | Strong | N-O stretch (asymmetric) |

| 1350 - 1300 | Strong | N-O stretch (symmetric) |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 | Medium | C-I stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 322 | High | [M]⁺ (Molecular Ion) |

| 291 | Medium | [M - OCH₃]⁺ |

| 276 | Low | [M - NO₂]⁺ |

| 195 | Medium | [M - I]⁺ |

| 165 | High | [M - I - NO]⁺ or [M - I - H₂NO]⁺ |

Note: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the iodine atom.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate, based on methods for similar compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis Protocol: Iodination of Methyl 2-amino-5-nitrobenzoate

This procedure is adapted from a known bromination reaction of a similar substrate.

-

Dissolution: Dissolve Methyl 2-amino-5-nitrobenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution with a base like sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocol

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.

-

IR Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like Methyl 2-amino-3-iodo-5-nitrobenzoate.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

Reactivity of the Amino Group in Methyl 2-amino-3-iodo-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of its amino group is of paramount importance for molecular derivatization. However, the simultaneous presence of a bulky ortho-iodo substituent and a strongly electron-withdrawing para-nitro group, in addition to the meta-disposed methyl ester, creates a unique and complex reactivity profile. Understanding these influences is critical for predicting reaction outcomes and designing efficient synthetic routes.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in an aniline derivative is primarily governed by the availability of the nitrogen lone pair of electrons. In Methyl 2-amino-3-iodo-5-nitrobenzoate, this is influenced by:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group at the para position, the nitro group significantly deactivates the amino group through resonance and inductive effects. It delocalizes the nitrogen's lone pair into the aromatic system, thereby reducing its basicity and nucleophilicity.

-

Iodo Group (-I): Located at the ortho position, the iodo group exerts a dual influence. Inductively, it is electron-withdrawing, further decreasing the electron density on the amino nitrogen. Sterically, its bulkiness hinders the approach of electrophiles and affects the solvation of the protonated form, a phenomenon known as the "ortho effect."[1][2][3] This steric hindrance generally leads to a decrease in the basicity of the aniline derivative, regardless of the electronic nature of the ortho substituent.[1][3]

-

Methyl Ester Group (-COOCH₃): This meta-positioned group is also electron-withdrawing through its inductive effect, contributing to the overall deactivation of the amino group.

The cumulative effect of these substituents renders the amino group in Methyl 2-amino-3-iodo-5-nitrobenzoate significantly less basic and nucleophilic compared to aniline.

Logical Relationship of Substituent Effects

Caption: Influence of substituents on the amino group's reactivity.

Quantitative Reactivity Data (Estimated)

Precise experimental data for Methyl 2-amino-3-iodo-5-nitrobenzoate is scarce. The following table provides estimated values based on the known effects of similar substituents on aniline derivatives.

| Parameter | Estimated Value | Rationale |

| pKa of Conjugate Acid | ~ 0 - 1 | The strong electron-withdrawing effects of the nitro, iodo, and methyl ester groups significantly lower the pKa compared to aniline (pKa ≈ 4.6). Ortho-iodo and para-nitro substitution are known to drastically reduce basicity. |

| ¹H NMR (CDCl₃) - NH₂ chemical shift | δ 5.0 - 6.0 ppm | The amino protons are expected to be deshielded due to the electron-withdrawing environment, appearing at a higher chemical shift than in aniline (δ ~3.5 ppm). |

| IR Spectroscopy - N-H stretching frequency | 3300 - 3500 cm⁻¹ | Typical range for primary amines, with the electron-withdrawing groups potentially causing a slight shift to higher wavenumbers. |

Key Reactions of the Amino Group

Despite its reduced reactivity, the amino group can participate in several important chemical transformations.

Acylation

Acylation of the amino group is a common reaction to form an amide. This transformation is often used as a protecting strategy or to introduce new functional moieties. Due to the decreased nucleophilicity, more forcing reaction conditions may be required compared to the acylation of aniline.

Experimental Protocol (General):

-

Dissolution: Dissolve Methyl 2-amino-3-iodo-5-nitrobenzoate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

-

Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Diazotization

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.

Experimental Protocol (General):

-

Acidic Solution: Suspend Methyl 2-amino-3-iodo-5-nitrobenzoate in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Diazonium Salt Formation: Stir the mixture at 0-5 °C for a short period to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in subsequent reactions.

Workflow for Diazotization and Subsequent Sandmeyer Reaction

Caption: General workflow for a Sandmeyer reaction.

Conclusion

The amino group of Methyl 2-amino-3-iodo-5-nitrobenzoate exhibits significantly attenuated reactivity due to the combined electron-withdrawing and steric effects of the substituents on the aromatic ring. A thorough understanding of these influences is essential for the successful application of this compound in organic synthesis. While direct derivatization of the amino group is possible, it may necessitate more vigorous reaction conditions than those employed for more activated anilines. The insights provided in this guide serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies involving this and structurally related molecules.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-iodo-5-nitrobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group, an iodine atom, and a nitro group on a benzoate scaffold, offers multiple reactive sites for a variety of chemical transformations. This document provides detailed application notes, including a proposed synthetic protocol for its preparation and potential synthetic applications in the construction of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate (CAS No. 1427501-54-9) is a valuable, yet underutilized, intermediate in organic synthesis. The strategic placement of the amino, iodo, and nitro functional groups allows for a range of selective chemical modifications. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while also serving as a nucleophile or a precursor for diazotization. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the nitro group can be reduced to an amine, providing another point for diversification. This combination of functionalities makes Methyl 2-amino-3-iodo-5-nitrobenzoate an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate is presented in the table below.

| Property | Value |

| CAS Number | 1427501-54-9 |

| Molecular Formula | C₈H₇IN₂O₄ |

| Molecular Weight | 322.06 g/mol |

| Appearance | (Predicted) Yellow to brown solid |

| Solubility | (Predicted) Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Proposed Synthesis Protocol

While a specific published protocol for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate has not been identified in the literature, a reliable synthetic route can be proposed based on analogous reactions. The most plausible approach is the electrophilic iodination of the commercially available starting material, Methyl 2-amino-5-nitrobenzoate, using N-iodosuccinimide (NIS). This method has been successfully employed for the regioselective iodination of similar anilinic compounds.

Proposed Reaction Scheme

Caption: Proposed synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate.

Detailed Experimental Protocol (Proposed)

Materials:

-

Methyl 2-amino-5-nitrobenzoate

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-nitrobenzoate (1.0 eq.) in glacial acetic acid.

-

To this solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a separatory funnel containing a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to afford pure Methyl 2-amino-3-iodo-5-nitrobenzoate.

Proposed Reaction Parameters and Expected Outcomes

| Parameter | Proposed Value/Outcome | Notes |

| Starting Material | Methyl 2-amino-5-nitrobenzoate | Commercially available. |

| Reagent | N-Iodosuccinimide (NIS) | 1.1 equivalents. |

| Solvent | Glacial Acetic Acid | Provides a polar protic medium. |

| Temperature | Room Temperature | Mild conditions are expected to be sufficient. |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Work-up | Aqueous basic wash and extraction | To neutralize acetic acid and remove succinimide. |

| Purification | Column Chromatography/Recrystallization | To isolate the pure product. |

| Expected Yield | 70-85% | Based on analogous reactions. |

Potential Applications in Organic Synthesis

The trifunctional nature of Methyl 2-amino-3-iodo-5-nitrobenzoate makes it a highly attractive scaffold for the synthesis of a variety of complex molecules.

Synthesis of Heterocyclic Compounds

The 1,2-amino-iodo substitution pattern is a precursor for the synthesis of various fused heterocyclic systems. For example, through a sequence of N-protection, cross-coupling at the iodo position, and subsequent cyclization, one can access novel substituted indoles or other N-heterocycles.

Caption: General workflow for heterocycle synthesis.

Suzuki and Sonogashira Cross-Coupling Reactions

The iodine atom can be readily displaced via palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. This allows for the synthesis of biaryl compounds (Suzuki coupling) or aryl alkynes (Sonogashira coupling), which are important structural motifs in many biologically active molecules.

Caption: Potential cross-coupling applications.

Reduction of the Nitro Group and Further Derivatization

The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This generates a diamino derivative, which can be used for the synthesis of benzodiazepines, quinoxalines, and other important heterocyclic systems through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

Safety and Handling

As with all chemicals, Methyl 2-amino-3-iodo-5-nitrobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-amino-3-iodo-5-nitrobenzoate is a promising building block for organic synthesis, offering multiple avenues for the construction of complex and diverse molecular structures. While published applications are currently limited, its functional group array suggests significant potential for the development of novel synthetic methodologies and the synthesis of new chemical entities for drug discovery and materials science. The proposed synthetic protocol provides a practical starting point for researchers interested in exploring the chemistry of this versatile compound.

Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, an iodo group amenable to palladium-catalyzed cross-coupling reactions, and a nitro group that can be readily reduced to an amino group for further cyclizations, makes it a versatile scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, benzimidazoles, and benzodiazepines using this building block.

I. Synthesis of 8-Iodo-6-nitro-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the nitro group in the synthesized quinazolinone offers a handle for further chemical modifications, potentially leading to compounds with enhanced pharmacological profiles. Some quinazolinone derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]

Reaction Scheme:

Figure 1: General scheme for quinazolinone synthesis.

Experimental Protocol: Two-Step Synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one

This protocol is adapted from a similar synthesis of a 6-iodo-quinazolinone derivative.[2][3]

Step 1: Synthesis of Methyl 2-acetamido-3-iodo-5-nitrobenzoate

-

To a solution of methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford methyl 2-acetamido-3-iodo-5-nitrobenzoate.

Step 2: Synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one

-

To a solution of methyl 2-acetamido-3-iodo-5-nitrobenzoate (1.0 eq) in ethanol, add an excess of a primary amine (e.g., methylamine, 3.0 eq).

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 8-iodo-2-methyl-6-nitroquinazolin-4(3H)-one.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| Methyl 2-acetamido-3-iodo-5-nitrobenzoate | Methyl 2-amino-3-iodo-5-nitrobenzoate | Acetyl chloride, Triethylamine | DCM | 85-95 |

| 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one | Methyl 2-acetamido-3-iodo-5-nitrobenzoate | Methylamine | Ethanol | 70-85 |

Table 1: Summary of quantitative data for the synthesis of 8-Iodo-2-methyl-6-nitroquinazolin-4(3H)-one.

Potential Biological Activity and Signaling Pathway

Substituted quinazolinones have been extensively studied as anticancer agents, with some derivatives targeting the EGFR signaling pathway.[1][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[4][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling.

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.

II. Synthesis of 7-Iodo-5-nitro-1H-benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The nitro-substituted benzimidazole core, in particular, has been associated with potent antimicrobial effects.[6][7] These compounds are thought to exert their antimicrobial action through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[8][9][10][11][12]

Reaction Scheme:

Figure 3: General scheme for benzimidazole synthesis.

Experimental Protocol: One-Pot Synthesis of Methyl 7-iodo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate

-

Suspend methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-3 hours to effect the reduction of the nitro group. The solution should become clear.

-

After cooling to room temperature, add benzaldehyde (1.1 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the desired benzimidazole.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| Methyl 7-iodo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate | Methyl 2-amino-3-iodo-5-nitrobenzoate | SnCl2·2H2O, Benzaldehyde | Ethanol | 65-80 |

Table 2: Summary of quantitative data for the one-pot synthesis of a benzimidazole derivative.

Potential Biological Activity and Signaling Pathway

Nitro-substituted benzimidazoles have shown promising activity against a range of microbial pathogens.[6][7] One of their proposed mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[8][9][10][11][12] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of critical cellular processes and ultimately bacterial cell death.

Figure 4: Simplified mechanism of DNA gyrase inhibition by nitro-benzimidazoles.

III. Synthesis of 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-ones

Benzodiazepines are a well-known class of psychoactive drugs that exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][13] They are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of novel benzodiazepine scaffolds remains an active area of research for the development of agents with improved efficacy and side-effect profiles.

Reaction Scheme:

Figure 5: General scheme for benzodiazepine synthesis.

Experimental Protocol: Synthesis of 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol is based on general methods for benzodiazepine synthesis.

-

To a solution of methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq) in a suitable solvent like pyridine, add glycine ethyl ester hydrochloride (1.2 eq).

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 8-Iodo-6-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Methyl 2-amino-3-iodo-5-nitrobenzoate | Glycine ethyl ester HCl | Pyridine | 50-70 |

Table 3: Summary of quantitative data for the synthesis of a benzodiazepine derivative.

Potential Biological Activity and Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[13][14][15][16][17] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion influx and a more pronounced inhibitory signal.

Figure 6: Simplified mechanism of action of benzodiazepines on the GABA-A receptor.

Conclusion

Methyl 2-amino-3-iodo-5-nitrobenzoate is a versatile and valuable building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazolinones, benzimidazoles, and benzodiazepines. The inherent functionality of this starting material, coupled with the potential for diverse biological activities of the resulting heterocycles, makes it an attractive scaffold for further investigation in the field of drug discovery and development.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. Benzodiazepine interactions with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ardurecoverycenter.com [ardurecoverycenter.com]

Experimental protocol for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate

An experimental protocol for the synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate is presented for researchers in drug development and organic synthesis. This document provides a detailed methodology for the iodination of Methyl 2-amino-5-nitrobenzoate, a summary of quantitative data, and a visual representation of the experimental workflow.

Application Notes

This protocol outlines a method for the regioselective iodination of an activated aromatic ring. The starting material, Methyl 2-amino-5-nitrobenzoate, is an electron-rich aniline derivative, making it susceptible to electrophilic aromatic substitution. The use of N-Iodosuccinimide (NIS) as the iodinating agent in the presence of acetic acid is expected to favor iodination at the position ortho to the activating amino group.[1][2] This method is advantageous due to its relatively mild reaction conditions and the commercial availability of the reagents.

The successful synthesis of Methyl 2-amino-3-iodo-5-nitrobenzoate provides a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of multiple functional groups (amino, iodo, nitro, and ester) allows for a variety of subsequent chemical transformations.

Experimental Protocol

Objective: To synthesize Methyl 2-amino-3-iodo-5-nitrobenzoate via electrophilic iodination of Methyl 2-amino-5-nitrobenzoate.

Materials:

-

Methyl 2-amino-5-nitrobenzoate (Starting Material)

-

N-Iodosuccinimide (NIS) (Iodinating Agent)

-

Glacial Acetic Acid (Solvent)

-

Ethyl Acetate (Extraction Solvent)

-

Saturated Sodium Bicarbonate Solution (Aqueous Wash)

-

Brine (Saturated Sodium Chloride Solution) (Aqueous Wash)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

In a clean, dry round-bottom flask, dissolve Methyl 2-amino-5-nitrobenzoate in glacial acetic acid.

-

To this solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a separatory funnel containing a mixture of ice and a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-amino-3-iodo-5-nitrobenzoate.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

-

Glacial acetic acid is corrosive; handle with care.

Data Presentation

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| Methyl 2-amino-5-nitrobenzoate | C₈H₈N₂O₄ | 196.16[3] | 1.0 | >98% |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.1 | >98% |

| Methyl 2-amino-3-iodo-5-nitrobenzoate | C₈H₇IN₂O₄ | 322.06 | - | - |

Characterization of the Final Product

The identity and purity of the synthesized Methyl 2-amino-3-iodo-5-nitrobenzoate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodination.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow

Caption: Synthesis workflow for Methyl 2-amino-3-iodo-5-nitrobenzoate.

References

Application Notes and Protocols: Derivatization of Methyl 2-amino-3-iodo-5-nitrobenzoate for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. Its trifunctional nature, featuring an aniline, an aryl iodide, and a nitro group, allows for a diverse range of chemical transformations. The electron-withdrawing nitro group can enhance the biological activity of the resulting derivatives, a feature commonly observed in various therapeutic agents. This document provides detailed protocols for the derivatization of this scaffold via several key synthetic pathways, including benzimidazole formation and palladium-catalyzed cross-coupling reactions, and presents quantitative biological activity data for analogous compounds.

Key Derivatization Pathways

The strategic location of the amino, iodo, and nitro functionalities on the benzene ring opens up multiple avenues for structural modification. The primary pathways for derivatization include:

-

Benzimidazole Formation: The ortho-phenylenediamine-like moiety allows for condensation with aldehydes to form a variety of substituted benzimidazoles. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide at the 3-position is an excellent handle for introducing molecular diversity through well-established cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes to create C-C triple bonds, leading to conjugated systems often found in biologically active molecules.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.

-

These derivatization strategies allow for the systematic exploration of the chemical space around the methyl 2-amino-3-iodo-5-nitrobenzoate core, facilitating the development of structure-activity relationships (SAR) for various therapeutic targets.

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize the in vitro biological activities of 2,6-disubstituted-nitrobenzimidazole derivatives, which are structurally analogous to the compounds that can be synthesized from Methyl 2-amino-3-iodo-5-nitrobenzoate.

Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Activity

The data below represents the antimicrobial activity of various N-substituted 6-nitro-1H-benzimidazole derivatives against a panel of bacterial and fungal strains.[1][2]

| Compound ID | R' (at N-1) | R (at C-2) | E. coli (MIC, µg/mL) | S. faecalis (MIC, µg/mL) | MSSA (MIC, µg/mL) | MRSA (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 1d | H | 4-Cl-Ph | 4 | 2 | 2 | 4 | >128 | >128 |

| 2d | H | 4-NO2-Ph | 8 | 4 | 4 | 8 | >128 | >128 |

| 3s | CH2-Ph | 2,4-di-Cl-Ph | 8 | 4 | 4 | 8 | 64 | 32 |

| 4b | CH2CH2OH | 4-F-Ph | 4 | 2 | 2 | 4 | 32 | 16 |

| 4k | CH2CH2OH | 4-NO2-Ph | 8 | 4 | 4 | 8 | 16 | 8 |

| Ciprofloxacin | - | - | 8 | 16 | 8 | 16 | - | - |

| Fluconazole | - | - | - | - | - | - | 4 | 128 |

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Anticancer Activity (IC50) of Substituted 6-Nitrobenzimidazoles

The following data showcases the cytotoxic activity of N-substituted 6-nitro-1H-benzimidazole derivatives against various human cancer cell lines.[1][3][4]

| Compound ID | R' (at N-1) | R (at C-2) | HepG2 (IC50, µM) | MDA-MB-231 (IC50, µM) | MCF7 (IC50, µM) | C26 (IC50, µM) | RMS (IC50, µM) |

| 1d | H | 4-Cl-Ph | 3.14 | 4.28 | 5.12 | 6.34 | 7.18 |

| 2d | H | 4-NO2-Ph | 2.86 | 3.94 | 4.88 | 5.96 | 6.82 |

| 3s | CH2-Ph | 2,4-di-Cl-Ph | 1.84 | 2.96 | 3.74 | 4.86 | 5.72 |

| 4b | CH2CH2OH | 4-F-Ph | 4.12 | 5.26 | 6.18 | 7.32 | 8.14 |

| 4k | CH2CH2OH | 4-NO2-Ph | 2.16 | 3.28 | 4.16 | 5.28 | 6.12 |

| Paclitaxel | - | - | 1.38 | 2.16 | 3.12 | 4.28 | 6.13 |

HepG2: Human hepatocyte carcinoma; MDA-MB-231: Human breast adenocarcinoma; MCF7: Human breast cancer; C26: Colon carcinoma; RMS: Human rhabdomyosarcoma.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

This protocol describes the synthesis of benzimidazole derivatives through the condensation of an o-phenylenediamine precursor with various aromatic aldehydes.[1]

Reaction Scheme:

Caption: General scheme for benzimidazole synthesis.

Materials:

-

Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in DMF.

-

Add sodium metabisulfite (1.5 eq) to the mixture.

-

Heat the reaction mixture at 120 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to afford the desired 2-substituted benzimidazole derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

-

Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Deionized water

Procedure:

-

To a degassed mixture of toluene and water (4:1), add Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes a general method for the palladium/copper-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.[5][6]

Reaction Scheme:

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: Methyl 2-amino-3-iodo-5-nitrobenzoate as a Research Intermediate

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, an iodo group, a nitro group, and a methyl ester, provides multiple reactive sites for a wide array of chemical transformations. This document outlines the potential applications of this intermediate, supported by detailed, representative experimental protocols and data presented for clarity and reproducibility. The strategic positioning of these functional groups makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules, including but not limited to kinase inhibitors.

Potential Synthetic Transformations

The utility of Methyl 2-amino-3-iodo-5-nitrobenzoate as a research intermediate stems from the selective reactivity of its functional groups. The presence of an iodo group allows for various cross-coupling reactions, the amino group can be readily acylated or used in condensation reactions, and the nitro group can be selectively reduced to an amine, opening up further avenues for functionalization.

Key Synthetic Applications & Data

The primary applications of this intermediate are centered around leveraging its functional groups for the construction of complex molecular architectures.

Table 1: Summary of Potential Synthetic Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted benzoate |

| Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzoate |

| Iodo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted benzoate |

| Amino | Acylation | Acyl chloride, Base | Amide derivative |

| Amino | Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary amine derivative |

| Nitro | Reduction | SnCl₂·2H₂O, HCl or H₂, Pd/C | Amino-substituted benzoate |

Table 2: Representative Reaction Yields for Key Transformations

| Starting Material | Reaction | Product | Representative Yield (%) |

| Methyl 2-amino-3-iodo-5-nitrobenzoate | Suzuki Coupling with Phenylboronic Acid | Methyl 2-amino-5-nitro-3-phenylbenzoate | 85-95 |

| Methyl 2-amino-3-iodo-5-nitrobenzoate | Nitro Group Reduction | Methyl 2,5-diamino-3-iodobenzoate | 80-90 |

| Methyl 2-amino-3-iodo-5-nitrobenzoate | Acylation with Acetyl Chloride | Methyl 2-acetamido-3-iodo-5-nitrobenzoate | >95 |

Experimental Protocols

The following are detailed protocols for key transformations using Methyl 2-amino-3-iodo-5-nitrobenzoate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 2-amino-3-iodo-5-nitrobenzoate with an arylboronic acid.

Materials:

-

Methyl 2-amino-3-iodo-5-nitrobenzoate

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Na₂CO₃ (2.0 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a round-bottom flask, add Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

-

Add the solvent mixture (Toluene/Ethanol/Water) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to reflux (approximately 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate.

Materials:

-

Methyl 2-amino-3-iodo-5-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Methyl 2-amino-3-iodo-5-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O (4.0 eq) to the solution.

-

Carefully add concentrated HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired diamino product.

Visualizations

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow starting from Methyl 2-amino-3-iodo-5-nitrobenzoate to a hypothetical kinase inhibitor.

Signaling Pathway Inhibition

Derivatives of Methyl 2-amino-3-iodo-5-nitrobenzoate can be designed to target and inhibit specific signaling pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer.

Application Note: Comprehensive Characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-3-iodo-5-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its purity and structural integrity are paramount for the successful outcome of subsequent reactions and the quality of the final product. This application note provides a detailed overview of the analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Detailed experimental protocols and representative data are presented to guide researchers in establishing robust quality control procedures.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3-iodo-5-nitrobenzoate is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₇IN₂O₄ |

| Molecular Weight | 322.06 g/mol |

| IUPAC Name | methyl 2-amino-3-iodo-5-nitrobenzoate |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Purity | >95% |

Analytical Techniques and Protocols

A multi-pronged analytical approach is essential for the unambiguous characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate. The following sections detail the experimental protocols for the recommended techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of Methyl 2-amino-3-iodo-5-nitrobenzoate and for identifying any process-related impurities. A general reversed-phase HPLC method for nitroaromatic compounds can be adapted for this purpose.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-20 min: 30% to 70% Acetonitrile

-

20-25 min: 70% Acetonitrile

-

25-30 min: 70% to 30% Acetonitrile

-

30-35 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Expected Results:

The chromatogram should display a major peak corresponding to Methyl 2-amino-3-iodo-5-nitrobenzoate, with any impurities appearing as smaller peaks at different retention times. The purity can be calculated based on the area percentage of the main peak.

| Parameter | Expected Value |

| Retention Time | ~15-20 min |

| Purity (Area %) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and iodo groups.

Experimental Protocol:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Ar-H |

| ~8.2 | d | 1H | Ar-H |

| ~6.0 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~150 | Ar-C-NO₂ |

| ~145 | Ar-C-NH₂ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~90 | Ar-C-I |

| ~53 | -OCH₃ |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The sample solution (prepared for HPLC analysis) can be directly infused into the mass spectrometer.

-

Mass Range: m/z 50-500.

Expected Results:

The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 322.97 |

Predicted Fragmentation Pattern:

The fragmentation of Methyl 2-amino-3-iodo-5-nitrobenzoate in the mass spectrometer is expected to involve the loss of small molecules or radicals.

Caption: Predicted ESI-MS fragmentation pathway.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the compound, which is used to confirm the empirical formula.

Experimental Protocol:

-

Instrumentation: An elemental analyzer.

-

Sample Amount: 2-3 mg of the dried compound.

-

Analysis: The sample is combusted, and the resulting gases are quantified to determine the elemental composition.

Theoretical vs. Expected Experimental Values:

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 29.83 | 29.8 ± 0.4 |

| Hydrogen (H) | 2.19 | 2.2 ± 0.4 |

| Iodine (I) | 39.40 | 39.4 ± 0.4 |

| Nitrogen (N) | 8.70 | 8.7 ± 0.4 |

| Oxygen (O) | 19.87 | - |

Workflow for Quality Control

A systematic workflow is crucial for the efficient and reliable characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate.

Caption: Quality control workflow for characterization.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of Methyl 2-amino-3-iodo-5-nitrobenzoate. The combination of HPLC for purity assessment, NMR for structural elucidation, mass spectrometry for molecular weight verification, and elemental analysis for empirical formula confirmation ensures the high quality and identity of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently use this compound in their synthetic endeavors.

Purifying Crude Methyl 2-amino-3-iodo-5-nitrobenzoate: A Guide for Researchers

Application Note & Protocols for the Purification of a Key Synthetic Intermediate

For researchers and professionals in the field of drug development and organic synthesis, the purity of chemical intermediates is paramount. This document provides detailed application notes and protocols for the purification of crude Methyl 2-amino-3-iodo-5-nitrobenzoate, a potentially valuable building block in the synthesis of complex pharmaceutical agents. Due to the limited availability of direct purification data for this specific compound, the following protocols are based on established methods for structurally similar aromatic nitro compounds and an understanding of their physicochemical properties.

Introduction